An In-depth Technical Guide to 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
An In-depth Technical Guide to 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid, a pyridazine derivative, belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its members. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its chemical properties, a putative synthesis protocol, and an exploration of its potential, though currently unconfirmed, biological significance. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from structurally similar compounds to infer potential characteristics and areas for future research.
Chemical Identity and Properties
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is a small molecule featuring a methyl-substituted pyridazine ring linked to an acetic acid moiety via an ether bond. The presence of the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, along with the carboxylic acid group, suggests that the molecule may possess interesting physicochemical and biological properties.[1][2]
Table 1: Physicochemical Properties of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
| Property | Value | Source |
| CAS Number | 1219827-74-3 | [3] |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| SMILES | O=C(O)COC1=NN=C(C)C=C1 | [4] |
| Physical Appearance | Solid (predicted) | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted) | Inferred from similar compounds[5] |
| pKa (acidic) | ~3.5 - 4.5 (predicted for the carboxylic acid) | Inferred from similar compounds[5] |
Note: Some properties are predicted based on the chemical structure and data from analogous compounds due to a lack of specific experimental data for this molecule.
Synthesis Methodology
Proposed Synthetic Pathway
The synthesis would likely proceed via a Williamson ether synthesis. The key starting materials would be 3-hydroxy-6-methylpyridazine and an acetic acid derivative with a suitable leaving group, such as chloroacetic acid or bromoacetic acid.
Caption: Proposed Williamson ether synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
Materials:
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3-hydroxy-6-methylpyridazine
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Chloroacetic acid or Ethyl chloroacetate
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Anhydrous Dimethylformamide (DMF) or Acetonitrile
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Hydrochloric acid (HCl) for acidification
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Ethyl acetate for extraction
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Brine solution
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Deprotonation: To a stirred solution of 3-hydroxy-6-methylpyridazine in an anhydrous polar aprotic solvent (e.g., DMF), a base (e.g., NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
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Nucleophilic Substitution: A solution of chloroacetic acid (or its ethyl ester) in the same solvent is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then acidified to a pH of approximately 3-4 using dilute HCl.
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Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid.
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Characterization: The structure and purity of the final compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activity and Potential Applications
While there is no specific biological data for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid in the public domain, the pyridazine and pyridazinone scaffolds are known to be "privileged structures" in medicinal chemistry, exhibiting a wide range of pharmacological activities.[2][6]
Table 2: Reported Biological Activities of Pyridazine Derivatives
| Biological Activity | Description | Representative References |
| Anti-inflammatory | Inhibition of inflammatory pathways and mediators. | [2] |
| Antimicrobial | Activity against various bacterial and fungal strains. | [7] |
| Anticancer | Cytotoxic effects against various cancer cell lines. | [8] |
| Antihypertensive | Effects on blood pressure regulation. | [6] |
| Anticonvulsant | Activity in models of epilepsy. | [6] |
Based on these general findings for the pyridazine class, it is plausible that 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid could be a candidate for screening in assays related to these therapeutic areas. The acetic acid moiety may also influence its pharmacokinetic properties and potential interactions with biological targets.
Potential Signaling Pathway Involvement (Hypothetical)
Given the reported anti-inflammatory and anticancer activities of similar compounds, a hypothetical workflow for initial biological screening could target key signaling pathways involved in these processes.
Caption: A logical workflow for the initial biological evaluation.
Future Directions
The lack of specific data for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid highlights a clear gap in the scientific literature. Future research efforts should focus on:
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Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with complete characterization data (NMR, IR, MS, and melting point), is a critical first step.
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In Vitro Biological Screening: A broad-based screening of the compound against a panel of cancer cell lines and in assays for anti-inflammatory and antimicrobial activity would provide initial insights into its potential therapeutic value.
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Mechanism of Action Studies: Should promising activity be identified, subsequent studies should aim to elucidate the specific molecular targets and signaling pathways involved.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid would help in identifying key structural features required for biological activity and could lead to the development of more potent and selective compounds.
Conclusion
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is a chemical entity with potential for biological activity, owing to its pyridazine core structure. However, a notable absence of empirical data in the public domain currently limits a thorough understanding of its properties and applications. This guide has provided a framework based on available information for similar compounds, outlining a probable synthetic route and potential areas for biological investigation. It is hoped that this document will serve as a catalyst for future research into this and related molecules, ultimately contributing to the development of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]
- 2. sarpublication.com [sarpublication.com]
- 3. 2-(6-methylpyridazin-3-yloxy)acetic acid | 1219827-74-3 [amp.chemicalbook.com]
- 4. 1219827-74-3|2-((6-Methylpyridazin-3-yl)oxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid (2098083-73-7) for sale [vulcanchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
